(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
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Overview
Description
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that contains both imidazole and pyrazole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with formamide under acidic conditions can yield the imidazo[1,2-b]pyrazole core .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Major Products
Oxidation: Formation of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)aldehyde.
Reduction: Formation of reduced imidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives depending on the reagents used.
Scientific Research Applications
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxyl group can also form hydrogen bonds, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Such as metronidazole and clotrimazole.
Pyrazole derivatives: Such as celecoxib and rimonabant.
Uniqueness
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is unique due to the combination of imidazole and pyrazole rings in a single molecule, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
BBSIYVFKALDNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)CO |
Origin of Product |
United States |
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